molecular formula C13H12N2O2S B5339954 alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid CAS No. 87125-93-7

alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid

Cat. No.: B5339954
CAS No.: 87125-93-7
M. Wt: 260.31 g/mol
InChI Key: VUPJCTMSPPTLBN-UHFFFAOYSA-N
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Description

Alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid is a chemical compound characterized by a pyrimidine ring substituted with a methyl group and a thioether linkage to a benzeneacetic acid moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid are largely unexplored. Based on its structural similarity to other pyrimidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . Therefore, this compound might also interact with enzymes and proteins involved in inflammatory responses.

Cellular Effects

Given its potential anti-inflammatory properties, it could influence cell function by modulating inflammatory signaling pathways

Molecular Mechanism

The exact molecular mechanism of action of this compound remains to be elucidated. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. Its potential anti-inflammatory effects suggest it might interact with inflammatory mediators .

Metabolic Pathways

It is possible that this compound could interact with enzymes or cofactors, influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.

    Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring or the thioether linkage.

    Substitution: The benzene ring and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives and thioethers.

    Substitution: Various substituted pyrimidine and benzene derivatives.

Scientific Research Applications

Alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

    Thioether-Linked Compounds: Compounds with thioether linkages often have comparable chemical reactivity and applications.

Uniqueness

Alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid is unique due to its specific combination of a pyrimidine ring, thioether linkage, and benzeneacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-7-8-14-13(15-9)18-11(12(16)17)10-5-3-2-4-6-10/h2-8,11H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPJCTMSPPTLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201007354
Record name [(4-Methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87125-93-7
Record name Benzeneacetic acid, alpha-((4-methyl-2-pyrimidinyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087125937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4-Methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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